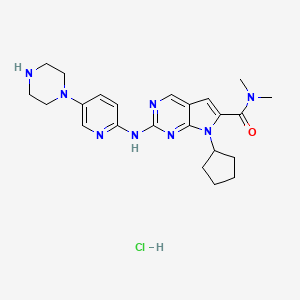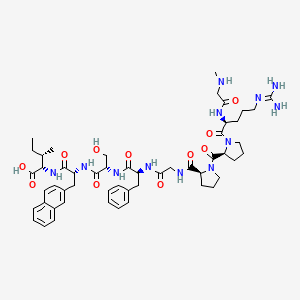
Ribociclib hydrochloride
Vue d'ensemble
Description
Le ribociclib chlorhydrate, commercialisé sous le nom de marque Kisqali, est un inhibiteur sélectif des kinases dépendantes des cyclines. Il est principalement utilisé dans le traitement du cancer du sein avancé ou métastatique positif aux récepteurs hormonaux et négatif au récepteur 2 du facteur de croissance épidermique humain. Développé par Novartis et Astex Pharmaceuticals, le ribociclib chlorhydrate a reçu l’approbation de la FDA en mars 2017 .
Mécanisme D'action
Le ribociclib chlorhydrate exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines 4 et 6 (CDK4/6). Ces kinases jouent un rôle crucial dans la progression du cycle cellulaire en phosphorylant la protéine du rétinoblastome, conduisant à la division cellulaire. En inhibant les CDK4/6, le ribociclib empêche la phosphorylation de la protéine du rétinoblastome, stoppant ainsi la progression du cycle cellulaire et induisant l’arrêt du cycle cellulaire en phase G1. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses du sein positives aux récepteurs hormonaux .
Analyse Biochimique
Biochemical Properties
Ribociclib hydrochloride functions by inhibiting the activity of CDK4 and CDK6, enzymes that are essential for the progression of the cell cycle from the G1 phase to the S phase. By blocking these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing cell cycle arrest . This compound interacts with various biomolecules, including cyclin D, which forms a complex with CDK4/6, and the retinoblastoma protein, which is a key regulator of cell cycle progression .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. It induces G1 phase cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the cyclin D-CDK4/6-p16-retinoblastoma pathway, which is often dysregulated in cancer . Additionally, this compound influences gene expression by modulating the activity of transcription factors that are regulated by the retinoblastoma protein .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of CDK4 and CDK6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their kinase activity . This inhibition leads to the dephosphorylation of the retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression . The compound’s ability to induce cell cycle arrest and apoptosis is a result of its direct interaction with CDK4/6 and its downstream effects on the retinoblastoma protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as degradation and long-term exposure . Studies have shown that prolonged treatment with this compound can lead to sustained cell cycle arrest and reduced cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively induce cell cycle arrest and inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, such as neutropenia and QT prolongation . The therapeutic window for this compound is therefore critical for maximizing its efficacy while minimizing toxicity .
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The metabolic pathways involved include hydroxylation, oxidation, and reduction, leading to the formation of various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The interaction of this compound with CYP3A4 and other enzymes is crucial for its biotransformation and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its penetration into the brain . This compound is distributed extensively in tissues, with a high volume of distribution, indicating its ability to reach various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4 and CDK6 . The compound’s subcellular localization is critical for its activity, as it needs to be in proximity to its target kinases . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments . The precise localization of the compound within cells is essential for its effectiveness in inhibiting cell cycle progression and inducing cell cycle arrest .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le ribociclib chlorhydrate est synthétisé par un processus en plusieurs étapes. Les étapes clés impliquent la formation du noyau pyrrolo[2,3-d]pyrimidine, suivie de l’introduction des groupes pipérazine et cyclopentyle. La dernière étape implique la formation du sel chlorhydrate. La voie de synthèse comprend généralement des réactions telles que le couplage de Buchwald, l’hydrodéchloration régiosélectif et l’hydrolyse d’ester catalysée par la DMAP .
Méthodes de Production Industrielle : La production industrielle de ribociclib chlorhydrate implique l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Les principes de la chimie verte sont souvent appliqués pour minimiser l’utilisation de solvants et de réactifs dangereux. Par exemple, l’éthanol et le diméthylsulfoxyde sont préférés aux solvants plus toxiques tels que le diméthylformamide .
Analyse Des Réactions Chimiques
Types de Réactions : Le ribociclib chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le ribociclib peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent conduire à la formation de métabolites réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipérazine.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les ions cyanure peuvent être utilisés pour les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des métabolites hydroxylés et réduits, ainsi que des dérivés substitués .
4. Applications de la Recherche Scientifique
Le ribociclib chlorhydrate a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l’inhibition des kinases dépendantes des cyclines.
Biologie : Le ribociclib est utilisé pour étudier la régulation du cycle cellulaire et son impact sur la prolifération des cellules cancéreuses.
Médecine : Il est un composant clé dans le traitement du cancer du sein avancé, souvent utilisé en association avec d’autres thérapies pour améliorer l’efficacité et retarder la résistance
Applications De Recherche Scientifique
Ribociclib hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclin-dependent kinase inhibition.
Biology: Ribociclib is used to investigate cell cycle regulation and its impact on cancer cell proliferation.
Medicine: It is a key component in the treatment of advanced breast cancer, often used in combination with other therapies to enhance efficacy and delay resistance
Industry: Ribociclib-loaded nanoparticles are being developed to improve drug delivery and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Le ribociclib chlorhydrate est souvent comparé à d’autres inhibiteurs des CDK4/6 tels que le palbociclib et l’abémaciclib. Bien que les trois composés partagent un mécanisme d’action similaire, ils diffèrent par leurs profils pharmacocinétiques et leurs profils d’effets secondaires :
Palbociclib : A une demi-vie plus longue et est associé à une incidence plus élevée de neutropénie.
Abémaciclib : Exhibe un spectre d’activité plus large et est associé à des effets secondaires gastro-intestinaux.
Ribociclib : Connu pour son profil de tolérance gérable et son efficacité dans les thérapies combinées .
Composés Similaires :
- Palbociclib
- Abémaciclib
- Fam-trastuzumab deruxtecan
Le ribociclib chlorhydrate se distingue par sa haute sélectivité et son efficacité dans les thérapies combinées, ce qui en fait un atout précieux dans l’arsenal des traitements contre le cancer.
Propriétés
IUPAC Name |
7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRSIQPIKASMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211443-80-9 | |
| Record name | Ribociclib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOCICLIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)













